1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 234.024 g/mol. This compound features a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and a nitro group, making it a versatile intermediate in organic synthesis. It is typically presented as a pale-yellow to yellow solid or liquid at room temperature and is primarily used in scientific research, particularly in the fields of chemistry and biology, for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is classified as an aromatic halogenated compound due to the presence of halogen atoms (bromine and fluorine) attached to an aromatic benzene ring. The compound can be sourced from chemical suppliers specializing in organic compounds for research purposes. It is important to note that this compound is intended for non-human research only and is not suitable for therapeutic or veterinary applications.
The synthesis of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene can be accomplished through several methods, often involving electrophilic substitution reactions. A common synthetic route involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl isothiocyanate under alkaline conditions. This method allows for the introduction of the methyl group into the aromatic system, yielding the desired product.
Another approach includes palladium-mediated Ullmann cross-coupling reactions, which can facilitate the formation of carbon-carbon bonds between aryl halides and various nucleophiles, enhancing the versatility of this compound in organic synthesis.
The molecular structure of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene consists of a benzene ring with four substituents: bromine (Br), fluorine (F), methyl (CH₃), and nitro (NO₂) groups. The structural formula can be represented as follows:
The InChI key for this compound is XDCQFNXIWGZLMX-UHFFFAOYSA-N, and its SMILES representation is CC1=CC(=CC(=C1F)Br)N+[O-]. These representations provide insight into the spatial arrangement of atoms within the molecule.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's utility in synthesizing derivatives that may have different biological or chemical properties.
As an intermediate in organic synthesis, 1-bromo-2-fluoro-3-methyl-5-nitrobenzene interacts with various reagents through its functional groups. The mechanism typically involves:
The specific pathways depend on the reagents used and the desired final products .
Key physical and chemical properties of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: